Dimethyl allylphosphonate
Description
Historical Context and Evolution of Organophosphorus Chemistry
The study of organophosphorus chemistry dates back to the 19th century, with some of the earliest explorations involving the reaction of ethanol (B145695) with phosphoric acid. oup.com A systematic study of these chemicals began around 1820. researchgate.net Key developments, such as the synthesis of the first organophosphate cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), in 1854, marked significant milestones. researchgate.netneptjournal.com The late 19th and early 20th centuries saw foundational work by chemists like Michaelis, who studied the reactions of trialkyl phosphites with alkyl halides, leading to the formation of dialkyl phosphonates containing the crucial phosphorus-carbon (P-C) bond. mdpi.com
A pivotal moment in the evolution of this field was the development of the Michaelis–Arbuzov reaction, which remains a primary method for synthesizing phosphonates. wikipedia.org This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.org The 20th century witnessed a rapid expansion of organophosphorus chemistry, driven initially by the development of highly toxic nerve agents like Tabun and Sarin in the 1930s and 1940s. oup.commdpi.com Following World War II, research shifted towards agricultural applications, leading to the widespread use of organophosphorus compounds as insecticides. oup.comneptjournal.com This extensive history has laid the groundwork for the synthesis and investigation of a vast array of organophosphorus compounds, including functionalized molecules like Dimethyl allylphosphonate.
Significance of this compound within the Organophosphorus Family
This compound holds a distinct position within the organophosphorus family due to its dual functionality. The compound is typically synthesized via the Michaelis–Arbuzov reaction, where trimethyl phosphite is reacted with an allyl halide, such as allyl bromide. nsf.govnih.gov This reaction is fundamental for creating the stable P-C bond characteristic of phosphonates. wikipedia.orgnih.gov
The significance of DMAP lies in the synthetic versatility offered by its two primary functional groups:
The Allyl Group: This C=C double bond is amenable to a wide variety of chemical transformations. It readily participates in ene-yne metathesis reactions, which are used to construct complex 1,3-dienes. nsf.gov It also allows for the incorporation of the phosphonate (B1237965) group into polymer chains through radical polymerization or copolymerization with other monomers like maleic anhydride (B1165640). rsc.orgmdpi.com Furthermore, the allyl group can be involved in isomerization reactions to form vinylphosphonates, which are also valuable synthetic intermediates. mdpi.com
The Dimethyl Phosphonate Group: This moiety imparts unique properties to the molecules and materials it is part of. The P-O-C linkages and the P=O bond are key to the flame-retardant properties observed in polymers containing DMAP. mdpi.com The phosphonate group can also be hydrolyzed to the corresponding phosphonic acid, a functional group known to promote adhesion to surfaces. rsc.org
This combination makes DMAP a valuable intermediate in organic synthesis and a key monomer in polymer and materials science. It serves as a precursor for creating more complex molecules, including bioactive compounds and functional polymers. nsf.govacs.orgnih.gov For instance, in cross-metathesis reactions, DMAP has been shown to be a more effective reagent than its diethyl counterpart for certain transformations. nih.gov
Current Research Landscape and Emerging Trends
The unique reactivity of this compound continues to drive its application in several cutting-edge areas of research.
Flame Retardants: A major trend is the use of DMAP as a reactive flame retardant. By incorporating DMAP into polymer structures like polyurethanes or cotton fabrics, researchers can enhance their fire resistance. mdpi.comsinap.ac.cn The phosphorus content contributes to char formation during combustion, which acts as an insulating barrier. Recent studies focus on grafting DMAP onto materials like cotton using UV irradiation to impart durable flame retardancy. sinap.ac.cn There is also growing interest in using DMAP-based electrolytes to improve the safety and stability of high-energy-density lithium metal batteries by making them nonflammable. mdpi.com
Synthesis of Bioactive Molecules: DMAP is a key reagent in the synthesis of complex organic molecules, particularly nucleoside phosphonates, which are investigated for their potential antiviral activities. acs.orgnih.gov Cross-metathesis reactions involving DMAP are employed to build the carbon skeleton of these target molecules. acs.orgnih.gov
Advanced Polymer Synthesis: The compound is used in various polymerization techniques to create functional polymers. For example, it is used in free radical precipitation polymerization and ring-opening metathesis polymerization (ROMP) to produce copolymers with tailored thermal properties and flame resistance. mdpi.com
Organic Synthesis and Catalysis: DMAP continues to be used as a versatile building block in catalytic reactions. It is a substrate in palladium-catalyzed reactions and ene-yne cross-metathesis reactions to produce phosphorylated 1,3-diene products, which are themselves useful intermediates for subsequent transformations like Diels-Alder cycloadditions. nsf.gov
Defining the Scope of Academic Inquiry for this compound
The academic inquiry surrounding this compound is primarily focused on its application as a multifunctional chemical tool. The scope of research can be defined by three main pillars:
A Versatile Synthetic Intermediate: Research explores the reactivity of the allyl and phosphonate groups to develop new synthetic methodologies. This includes its use in various catalytic coupling and metathesis reactions to build molecular complexity and create precursors for pharmaceuticals and agrochemicals. nsf.govbeilstein-journals.org
A Functional Monomer: A significant area of investigation involves the polymerization and copolymerization of DMAP to synthesize advanced polymers. Studies focus on how the incorporation of the phosphonate moiety influences the properties of the resulting materials, such as their glass transition temperature, thermal stability, and flame retardancy. rsc.orgmdpi.com
A Component for Advanced Materials: Research is actively directed towards using DMAP to create materials with specific, high-performance characteristics. The primary focus here is on developing effective, halogen-free flame retardants for a wide range of substrates, from traditional polymers and textiles to advanced applications like nonflammable electrolytes for safer batteries. sinap.ac.cnmdpi.com
In essence, the academic community investigates this compound not as an end product, but as a critical starting material and building block for the rational design and synthesis of complex molecules and functional materials.
Data Tables
Table 1: Physical and Chemical Properties of this compound This table presents key physical and chemical properties of this compound, compiled from various chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁O₃P | nih.govcymitquimica.com |
| Molecular Weight | 150.11 g/mol | nih.govchemeo.comglpbio.com |
| CAS Number | 757-54-0 | nih.govchemeo.com |
| Appearance | Liquid | cymitquimica.com |
| IUPAC Name | dimethyl prop-2-en-1-ylphosphonate | nih.govcymitquimica.com |
| InChI Key | ZOSQAGGCVFVCNO-UHFFFAOYSA-N | nih.govcymitquimica.com |
| SMILES | COP(=O)(CC=C)OC | nih.gov |
| Ionization Energy | 9.96 eV | chemeo.com |
| LogP (Octanol/Water) | 1.658 | chemeo.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-dimethoxyphosphorylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4-5-9(6,7-2)8-3/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQAGGCVFVCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226610 | |
| Record name | Dimethyl allylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757-54-0 | |
| Record name | Dimethyl allylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl allylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Pathways of Dimethyl Allylphosphonate
Classical Synthesis Routes and Mechanistic Elucidation
The traditional synthesis of dimethyl allylphosphonate is primarily rooted in the well-established Michaelis-Arbuzov reaction, a cornerstone of phosphorus-carbon bond formation. nih.govwikipedia.orgresearchgate.net This reaction, along with transesterification processes, forms the classical basis for obtaining allylphosphonates.
First reported by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction involves the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species. wikipedia.orgjk-sci.com The mechanism is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation, typically via an SN2 attack by the displaced halide anion on one of the phosphite's alkyl groups, to form the final phosphonate (B1237965) product. wikipedia.orgjk-sci.com
The synthesis of this compound via the Michaelis-Arbuzov reaction typically involves reacting trimethyl phosphite (B83602) with an allyl halide, such as allyl bromide or allyl chloride. google.comnsf.gov In a representative procedure, trimethyl phosphite is heated with allyl bromide under reflux conditions (approximately 70 °C) for an extended period, which can be up to 18 hours, to yield the desired product. nsf.gov
The reaction can also be performed with allyl chloride. For instance, refluxing trimethylphosphite with allyl chloride in the presence of specific catalysts can yield O,O-dimethylallylphosphonate. google.com The general reactivity order for the halide in the Michaelis-Arbuzov reaction is I > Br > Cl. jk-sci.com
| Reactants | Conditions | Product | Yield | Reference |
| Trimethyl phosphite, Allyl bromide | Reflux (ca. 70 °C), 18 h | This compound | Not specified | nsf.gov |
| Trimethylphosphite, Allyl chloride | Reflux (46 °C), 2 h, Pd(II) catalyst | O,O-dimethylallylphosphonate | 71% | google.com |
| Trimethylphosphite, Allyl bromide | Reflux (70 °C), 1 h, Pd(II) catalyst | O,O-dimethylallylphosphonate | 75% | google.com |
While the classical Michaelis-Arbuzov reaction can be performed thermally, its rate and efficiency can be significantly influenced by various catalysts and reaction conditions. Historically, procedures have involved heating an allylic halide and a trialkyl phosphite in the presence of an alkyl amine in a sealed tube. google.com
The low boiling point of allyl chloride (45°C) presents a challenge, as the reaction with phosphites requires higher temperatures (above 100°C) to proceed at a reasonable rate, often necessitating reaction times of 50-60 hours under simple reflux. google.com To overcome this, high-boiling point solvents can be employed to raise the reaction temperature under atmospheric pressure. Additionally, catalysts such as potassium iodide (KI), sodium iodide (NaI), or copper chloride (CuCl) can be used to promote the reaction, shortening the duration and improving the yield. google.com Lewis acids like zinc iodide (ZnI₂) have also been shown to catalyze the reaction between allylic alcohols and triethyl phosphite. mdpi.com
A comparative analysis between the synthesis of this compound and its close analog, diethyl allylphosphonate, reveals differences in reaction kinetics. The synthesis of diethyl allylphosphonate from triethyl phosphite and allyl bromide can be highly efficient, with one procedure reporting a 98% yield after heating at 71°C for only 3 hours. chemicalbook.com Another source notes that yields exceeding 70% are achievable with reaction times of 12-24 hours.
In contrast, the synthesis of this compound from trimethyl phosphite and allyl bromide may require significantly longer reaction times, such as 18 hours under reflux, to proceed to completion. nsf.gov This suggests that triethyl phosphite is more reactive than trimethyl phosphite under these conditions, leading to a faster conversion to the corresponding phosphonate.
| Compound | Reactants | Conditions | Time | Yield | Reference |
| Diethyl allylphosphonate | Triethyl phosphite, Allyl bromide | 71 °C | 3 h | 98% | chemicalbook.com |
| This compound | Trimethyl phosphite, Allyl bromide | Reflux (ca. 70 °C) | 18 h | Not specified | nsf.gov |
Transesterification is another important classical pathway relevant to phosphonate synthesis. This process can be used to synthesize different phosphonate esters from a parent phosphonate or to create phosphite intermediates that subsequently undergo rearrangement. For example, cyclic allyl phosphonated monomers have been synthesized through the transesterification reaction between a glycol and a hydrogenophosphonate. researchgate.net
In some modern variations of the Michaelis-Arbuzov reaction, transesterification is the initial step. An alcohol can react with a phosphite, like triethyl phosphite, to form a new phosphite intermediate. rsc.org This intermediate then undergoes the intramolecular Arbuzov rearrangement to form the final phosphonate product. This approach is particularly useful for converting alcohols directly into phosphonates. rsc.orgacs.org Furthermore, transesterification can be applied to the final this compound product to modify its ester groups, for example, in the synthesis of various prodrugs where the methyl groups are replaced with other functionalities. nih.gov
Michaelis-Arbuzov Reaction Pathways for Allylphosphonate Synthesis
Influence of Catalysts (e.g., Triethylamine) and Reaction Conditions
Catalytic Approaches in this compound Synthesis
To address the limitations of classical methods, such as long reaction times and harsh conditions, advanced catalytic approaches have been developed. A notable method involves the use of phosphinated d⁸ transition metal catalysts. google.com Complexes such as pentakis-(trimethylphosphite)palladium(II) bis(tetraphenylborate) have been shown to be effective catalysts for the reaction of allyl halides with trimethylphosphite. google.com
This catalytic process allows the synthesis of O,O-dimethylallylphosphonate to be conducted at lower temperatures (e.g., 46°C for allyl chloride, 70°C for allyl bromide) and in significantly shorter reaction times (1-2 hours), while still achieving high yields (70-75%). google.com The catalyst facilitates the reaction, making the process more energy-efficient and faster than the traditional thermal Michaelis-Arbuzov reaction. google.com Another catalytic route involves the palladium-catalyzed reaction of allyl acetates with trialkyl phosphites, providing an alternative to the use of allyl halides. tandfonline.comtandfonline.com
| Catalyst | Reactants | Temperature | Time | Yield | Reference |
| [Pd[P(OCH₃)₃]₅][B(C₆H₅)₄]₂ | Trimethylphosphite, Allyl chloride | 46 °C | 2 h | 71% | google.com |
| [Pd[P(OCH₃)₃]₅][B(C₆H₅)₄]₂ | Trimethylphosphite, Allyl bromide | 70 °C | 1 h | 75% | google.com |
| [Ni[P(OCH₃)₃]₅][B(C₆H₅)₄]₂ | Trimethylphosphite, Allyl bromide | 70 °C | 1.5 h | 73% | google.com |
Palladium-Catalyzed Reactions
Palladium catalysts are instrumental in activating this compound and its derivatives for nucleophilic substitution reactions, enabling the stereoselective and regioselective synthesis of a range of functionalized phosphonates.
Synthesis of γ-Substituted Vinylphosphonates from Phosphono Allylic Carbonates
The palladium-catalyzed reaction of phosphono allylic carbonates, derived from allylic hydroxy phosphonates, provides a powerful method for synthesizing γ-substituted vinylphosphonates. beilstein-journals.orgresearchgate.net In this transformation, a nucleophile adds to the γ-position of the allylic system, inducing a 1,3-transposition of the double bond to yield a vinylphosphonate (B8674324). beilstein-journals.orgnih.gov This reaction is highly regioselective, with the nucleophile exclusively attacking the 3-position. beilstein-journals.org
A variety of carbon, nitrogen, and oxygen nucleophiles can be employed in these reactions. beilstein-journals.orgresearchgate.net For instance, the reaction of phosphono allylic carbonates with soft nucleophiles like dimethyl malonate proceeds efficiently in the presence of a palladium(0) catalyst. nih.govresearchgate.net The process is known to proceed with a high degree of chirality transfer when using optically pure starting materials. nih.gov This methodology has been successfully applied to the synthesis of various natural products and their analogues. beilstein-journals.orgresearchgate.net
For example, the palladium-catalyzed substitution of phosphono allylic carbonates with acetoacetates and malonates has been investigated. The reaction of methyl acetoacetate (B1235776) with a phosphono allylic carbonate can yield the corresponding vinylphosphonate in high yield. nih.gov
Table 1: Examples of Palladium-Catalyzed Nucleophilic Addition to Phosphono Allylic Carbonates nih.gov
| Carbonate | Nucleophile | Product Yield |
| 10a | Methyl acetoacetate | 85% |
Data sourced from a study on the synthesis of a phosphonate analog of cyclophostin. nih.gov
The reaction conditions, including the choice of base, can influence the reaction's efficiency. For instance, the substitution reaction with malonates can be slower and may require the use of a weak base like N,O-Bis(trimethylsilyl)acetamide (BSA). nih.gov
Enantioselective Pd-Catalyzed Allylic Substitution in Phosphonate Synthesis
Enantioselective palladium-catalyzed allylic substitution has emerged as a powerful tool for the synthesis of chiral phosphonates. rsc.orgacs.org This strategy often involves the use of chiral ligands that coordinate to the palladium center, thereby inducing asymmetry in the product. acs.orguwindsor.ca Acyclic nucleoside phosphonates, for example, have been synthesized in high yields and enantioselectivities through a palladium-catalyzed allylic amination using nucleic bases as nucleophiles. rsc.org This reaction is often followed by a cross-metathesis reaction with a phosphonate source like diethyl allylphosphonate to install the phosphonate moiety. rsc.orgacs.org
The Trost (R,R)-DACH-naphthyl ligand is an example of a chiral ligand that has been successfully employed to achieve high enantiomeric excess (ee) in the coupling of purine (B94841) and pyrimidine (B1678525) bases. The mechanism involves the palladium catalyst coordinating the allyl fragment, which facilitates the nucleophilic attack of the base at the less-hindered terminal carbon.
The development of various chiral ligands, including phosphite-oxazoline (PHOX)-based ligands, has significantly expanded the scope and efficiency of these reactions, achieving high enantioselectivities (up to 99% ee) for a wide range of substrates and nucleophiles. researchgate.net
Ruthenium-Catalyzed Transformations
Ruthenium catalysts offer a distinct set of transformations for this compound, including isomerization, cross-metathesis, and ene-yne metathesis, which provide access to diverse and complex molecular architectures.
Isomerization of Allylic Phosphonates to Vinyl Derivatives
Allylic phosphonates can be isomerized to their corresponding vinylphosphonate derivatives under ruthenium catalysis. researchgate.net This transformation involves the migration of the double bond from the β,γ-position to the α,β-position relative to the phosphorus atom. This isomerization can also be promoted by other transition metals like rhodium and palladium, and can occur under basic conditions or via thermal rearrangement. researchgate.netresearchgate.net Ruthenium-catalyzed redox-isomerization of propargyl alcohols can lead to the formation of enones and enals, which can then undergo further intramolecular reactions. nih.gov More broadly, ruthenium-catalyzed isomerization of ω-alkenylboronates has been shown to produce stereodefined vinylboronates, highlighting the catalyst's ability to control double bond geometry. semanticscholar.org
Cross-Metathesis Reactions involving this compound
Ruthenium-catalyzed olefin cross-metathesis (CM) is a powerful method for forming new carbon-carbon bonds and has been successfully applied to substrates containing this compound. researchgate.netresearchgate.net This reaction allows for the coupling of the allylphosphonate with various terminal and internal olefins. researchgate.net The development of highly active and functional-group-tolerant ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has been crucial for the success of these transformations. researchgate.net
For example, the cross-metathesis of diethyl allylphosphonate with ethyl acrylate, catalyzed by a ruthenium complex, can produce the corresponding product in high yield with complete control over the olefin geometry. researchgate.net This methodology has also been used to install prenyl groups by reacting an allyl-containing compound with 2-methyl-2-butene. caltech.edu
Table 2: Examples of Ruthenium-Catalyzed Cross-Metathesis
| Reactant 1 | Reactant 2 | Catalyst | Product Yield | Olefin Geometry | Reference |
| Diethyl allylphosphonate | Ethyl acrylate | 5 mol% Ruthenium catalyst 1 | 87% | Complete control | researchgate.net |
| Allyl-substituted compound | 2-methyl-2-butene | 10 mol% Catalyst 7.3 | High | - | caltech.edu |
Catalyst structures and specific reaction conditions can be found in the cited literature.
This reaction's tolerance for a wide range of functional groups, including amines, sulfides, and phosphine-boranes, makes it a versatile tool in organic synthesis. researchgate.net
Ene-Yne Metathesis of Allylphosphonates for 1,3-Diene Synthesis
Ene-yne metathesis, a ruthenium-catalyzed reaction between an alkene and an alkyne, provides a direct route to conjugated 1,3-dienes. nsf.govnih.govorganic-chemistry.org this compound can serve as the alkene partner in this transformation, reacting with various terminal alkynes to produce phosphorylated 1,3-dienes. nsf.gov
The use of Grubbs catalysts, particularly those bearing cyclic amino alkyl carbene (CAAC) ligands, has been shown to be effective for these challenging ene-yne metathesis reactions, leading to good to excellent yields of the diene products. nsf.gov The reaction can be performed with equimolar amounts of the alkene and alkyne, which is advantageous for atom economy. nsf.gov The resulting phosphorylated 1,3-dienes are versatile intermediates that can be further functionalized through reactions like Diels-Alder cycloadditions. nsf.gov
Table 3: Ene-Yne Cross-Metathesis of Allylphosphonate with Terminal Alkynes nsf.gov
| Alkyne Reactant | Catalyst | Solvent | Temperature (°C) | Yield of 1,3-Diene |
| 2c (linear alkyne) | CAAC Ru carbene | CH₂Cl₂ | 25 | High |
| 2d (branched TBS ether) | CAAC Ru carbene | CH₂Cl₂ | 25 | 68% |
Data demonstrates the efficacy of CAAC Ru carbene catalysts in promoting the reaction. nsf.gov
The reaction of ethylene (B1197577) with internal alkynes, such as diarylacetylenes, catalyzed by the second-generation Hoveyda catalyst, can also produce 2,3-diaryl-1,3-butadienes. mdpi.com
Nickel-Catalyzed Coupling Reactions in Allylphosphonate Synthesis
Nickel-catalyzed cross-coupling reactions have become an economical and earth-abundant alternative to palladium-based systems for the synthesis of substituted allylphosphonates. acs.orgnih.gov A particularly effective method is the Suzuki-Miyaura coupling, which allows for the formation of C-C bonds by reacting (2-haloallyl)phosphonates with arylboronic acids. acs.orgnih.gov
A notable protocol utilizes a NiSO₄·6H₂O/cationic 2,2'-bipyridyl ligand system as a water-soluble catalyst. nih.govscribd.com This "green" approach performs the coupling of (2-haloallyl)phosphonates with various arylboronic acids in water under an open atmosphere. nih.gov The reaction typically proceeds at 120 °C in a basic aqueous solution, yielding the corresponding 2-aryl allyl phosphonates in good to excellent yields within a short reaction time of one hour. acs.orgscribd.com This system demonstrates high functional group tolerance and avoids the need for phosphine (B1218219) or arsine ligands, which are often required in comparable palladium-catalyzed reactions. nih.gov
The proposed mechanism, while not ruling out a radical process, is thought to proceed through a Ni(0)/Ni(II) catalytic cycle similar to that of palladium-catalyzed reactions. acs.orgnih.gov The cycle begins with the transmetalation of the arylboronic acid to a Ni(II) species, followed by reductive elimination to generate Ni(0). Oxidative addition of the haloallylphosphonate to the Ni(0) center then occurs, followed by ligand exchange and another transmetalation with the arylboronic acid to form the key intermediate that leads to the final product. acs.orgnih.gov
Research has shown that NiSO₄·6H₂O is a superior catalyst salt for this transformation compared to other nickel salts. acs.orgnih.gov The scope of the reaction is broad, accommodating arylboronic acids with both electron-donating and electron-withdrawing substituents. nih.gov However, significant steric hindrance, such as with 2,6-dimethoxyphenylboronic acid, can completely inhibit the reaction. acs.org
| Arylboronic Acid (ArB(OH)₂) | Product (Diethyl (2-Arylallyl)phosphonate) | Yield (%) |
|---|---|---|
| Phenylboronic acid | Diethyl (2-phenylallyl)phosphonate | 93 |
| p-Tolylboronic acid | Diethyl (2-(p-tolyl)allyl)phosphonate | 92 |
| 4-Methoxyphenylboronic acid | Diethyl (2-(4-methoxyphenyl)allyl)phosphonate | 95 |
| 4-Fluorophenylboronic acid | Diethyl (2-(4-fluorophenyl)allyl)phosphonate | 88 |
| 4-Chlorophenylboronic acid | Diethyl (2-(4-chlorophenyl)allyl)phosphonate | 85 |
| 4-(Trifluoromethyl)phenylboronic acid | Diethyl (2-(4-(trifluoromethyl)phenyl)allyl)phosphonate | 82 |
| 4-Nitrophenylboronic acid | Diethyl (2-(4-nitrophenyl)allyl)phosphonate | 80 |
| 4-(tert-Butyl)phenylboronic acid | Diethyl (2-(4-(tert-butyl)phenyl)allyl)phosphonate | 73 |
| 2-Naphthylboronic acid | Diethyl (2-(naphthalen-2-yl)allyl)phosphonate | 91 |
Reaction conditions: Diethyl 2-bromoallylphosphonate (1.0 mmol), arylboronic acid (2.0 mmol), NiSO₄·6H₂O/cationic 2,2′-bipyridyl ligand (5 mol %), K₃PO₄ (1.5 mmol), and H₂O (4 mL) at 120 °C for 1 h. acs.org
Other Catalytic Systems and Their Mechanistic Insights
Beyond nickel, several other transition metals catalyze the synthesis of allylphosphonates and their derivatives, each with distinct mechanistic features.
Palladium-Catalyzed Reactions: Palladium complexes are widely used, particularly for Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.netresearchgate.net The Mizoroki-Heck reaction, for instance, can produce aryl-substituted allylphosphonates. researchgate.netresearchgate.net These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination or reductive elimination steps. researchgate.net
Ruthenium-Catalyzed Metathesis: Olefin cross-metathesis (CM) employing ruthenium-based catalysts, such as the Hoveyda-Grubbs 2nd-generation catalyst, is a powerful tool for synthesizing complex allylphosphonates. researchgate.net This method is valued for its high tolerance of various functional groups and its ability to deliver products with high chemo-, regio-, and stereoselectivity. researchgate.net For example, this compound can be coupled with crotylated uracil (B121893) using a ruthenium catalyst to form precursors for nucleoside phosphonate prodrugs. acs.orgnih.gov Ruthenium catalysts have also been used to isomerize this compound to its vinyl analogue at high temperatures. nih.gov
Zinc-Mediated Reactions: Zinc iodide (ZnI₂) has been shown to mediate the direct conversion of allylic alcohols to diethyl phosphonates. acs.org The proposed mechanism involves a Lewis acid-mediated ester exchange between the alcohol and triethyl phosphite, followed by an Arbuzov-type rearrangement. acs.org This method provides a direct route that avoids pre-functionalization of the alcohol.
Other Metal Catalysts:
Iron(III) Chloride (FeCl₃): An FeCl₃-mediated Friedel-Crafts-type arylation of α-hydroxy phosphonates provides access to γ-aryl-substituted vinylphosphonates. researchgate.net
Diiodine (I₂): In the synthesis of γ-aminoallylphosphonates, diiodine can catalyze the nucleophilic substitution of a γ-hydroxyallylphosphonate with tosylamines. beilstein-journals.org
Novel Synthetic Strategies and Derivatization
Recent advancements have focused on creating diverse phosphonate-containing monomers and polymers through innovative synthetic routes.
Nucleophilic Substitution of Allyl Bromide by Phosphonate-Bearing Primary Alcohols
A straightforward method for synthesizing phosphonate-bearing allyl monomers involves the nucleophilic substitution of allyl bromide. rsc.org In one example, dimethyl allyloxymethylphosphonate (AOP) is produced from the reaction of allyl bromide with a primary alcohol that contains a phosphonate group. rsc.org This functional alcohol, dimethyl hydroxymethylphosphonate, is prepared beforehand from dimethyl phosphonate and paraformaldehyde. rsc.org The substitution reaction requires equimolar amounts of the phosphonate-bearing alcohol and allyl bromide to yield the desired AOP monomer. rsc.org
Thiol-Ene Reactions with Vinylphosphonate Monomers
Thiol-ene "click" chemistry offers a highly efficient and robust method for modifying vinylphosphonate monomers. rsc.orgnih.gov This radical-mediated reaction proceeds rapidly under mild conditions, often initiated by UV light, and is not inhibited by oxygen. nih.govresearchgate.net The process involves the addition of a thiol across the double bond of a vinylphosphonate. rsc.org This strategy has been employed to attach hydrophobic chains to dimethyl vinylphosphonate, where the phosphonic acid groups serve to promote adhesion to metallic surfaces while the added chains enhance hydrophobicity. rsc.org The reaction's high efficiency, high yields, and tolerance for various functional groups make it a versatile tool for creating functional materials. nih.govresearchgate.net
Synthesis of Phosphonate-Containing Vinyl Ethers
The synthesis of vinyl ethers containing a phosphonate moiety can be challenging but has been achieved effectively through palladium-catalyzed transetherification. rsc.org This method was applied to synthesize dimethyl 2-(vinyloxy)ethylphosphonate. rsc.org The process involves reacting a phosphonate-containing hydroxyl compound with a vinyl ether in the presence of a palladium salt catalyst. rsc.org The use of 1,10-phenanthroline (B135089) as a ligand is crucial to prevent the formation of acetal (B89532) byproducts, leading to high yields of the desired phosphonate-bearing vinyl ether. rsc.org While the traditional Arbuzov reaction can also be used, it often results in the formation of non-negligible amounts of side products, making the transetherification approach more efficient for this class of compounds. rsc.org
Preparation of Phosphonated Telomers and Oligomers
The radical polymerization of cyclic allyl phosphonated monomers can lead to hyperbranched polymers with high molecular weights, which may have limited solubility and processability. researchgate.net To control the polymer structure and limit this hyperbranching, telomerization is employed. rsc.orgresearchgate.net This technique uses a chain transfer agent (CTA) to regulate the length of the polymer chains. researchgate.net
In the telomerization of a phosphonated monomer, dimethyl phosphonate can act as an effective CTA. rsc.org By adjusting the initial molar ratio of the CTA to the monomer (R₀), the degree of polymerization can be controlled. researchgate.net For instance, an R₀ value of 2 results in polymer chains of limited length, while a higher R₀ value of 10 leads primarily to the formation of the monoadduct. researchgate.net This strategy allows for the synthesis of phosphonated telomers and oligomers with controlled molecular weights and reduced branching, improving their potential for various applications. rsc.orgresearchgate.net
Synthesis of Cyclic Allyl Phosphonated Monomers
The synthesis of cyclic allyl phosphonated monomers represents a significant area of research, primarily due to their potential as flame-retardant additives and as monomers for the creation of functional polymers. A prevalent and efficient method for synthesizing these compounds is through a transesterification reaction. acs.orgresearchgate.netfigshare.com This process typically involves the reaction of a glycol that contains a double bond with a hydrogenophosphonate, such as dimethyl hydrogenophosphonate. acs.orgresearchgate.net
One specific example involves the synthesis of 5-(allyloxymethyl)-5-ethyl-2-oxo-1,3,2-dioxaphosphorinane. This is achieved through the transesterification of 2-(allyloxymethyl)-2-ethyl-1,3-propanediol with dimethyl hydrogenophosphonate. The reaction is catalyzed by sodium methoxide (B1231860) and is conducted at elevated temperatures with the continuous removal of methanol (B129727) to drive the reaction to completion. The resulting cyclic allyl phosphonated monomers are then purified, typically by distillation under reduced pressure.
Another approach to synthesizing cyclic phosphonates involves a multi-step process. For instance, a 5-membered cyclic allyl phosphonate, 2-allyl-2-oxo-1,3,2-dioxaphospholane, was synthesized starting from the reaction of allyl bromide with triethyl phosphite. rsc.org The product of this reaction was then converted to allyl phosphonic acid dichloride using chlorotrimethylsilane (B32843) and oxalyl chloride. rsc.org The final step is a ring-closing reaction with ethylene glycol to yield the desired cyclic monomer. rsc.org
The characterization of these synthesized monomers is crucial and is typically carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structure. acs.orgresearchgate.net
Table 1: Synthesis of Cyclic Allyl Phosphonated Monomers
| Product | Reactants | Method | Key Findings |
|---|---|---|---|
| 5-(allyloxymethyl)-5-ethyl-2-oxo-1,3,2-dioxaphosphorinane | 2-(allyloxymethyl)-2-ethyl-1,3-propanediol, Dimethyl hydrogenophosphonate | Transesterification | Efficient synthesis of a six-membered cyclic phosphonated monomer. |
| 2-allyl-2-oxo-1,3,2-dioxaphospholane | Allyl bromide, Triethyl phosphite, Ethylene glycol | Multi-step synthesis involving phosphonylation and cyclization | Formation of a five-membered cyclic allyl phosphonate monomer. rsc.org |
| Cyclic allyl phosphonated monomers | Glycol with a double bond, Hydrogenophosphonate | Transesterification | General method for synthesizing cyclic allyl phosphonated monomers. acs.orgresearchgate.netfigshare.com |
Derivatives with Modified Allylic Moieties
Modification of the allylic moiety of this compound opens pathways to a diverse range of derivatives with tailored properties for various applications, including the synthesis of prodrugs and functionalized polymers.
A significant strategy for modifying the allylic group involves olefin cross-metathesis. This powerful reaction allows for the synthesis of substituted allyl and vinyl phosphonates. researchgate.net For example, this compound can be reacted with various terminal olefins or styrenes in the presence of a ruthenium catalyst, such as the Grubbs catalyst, to generate a library of derivatives with extended or functionalized allylic chains. researchgate.net This method is valued for its tolerance of a wide array of functional groups and its potential for high stereoselectivity. researchgate.net
Another important class of derivatives is formed by introducing ether linkages at the allylic position. For instance, dimethyl allyloxymethylphosphonate can be synthesized via a nucleophilic substitution reaction. rsc.org This involves the reaction of the sodium salt of dimethyl hydroxymethylphosphonate with allyl bromide. rsc.org
Furthermore, this compound serves as a key intermediate in the synthesis of more complex derivatives, such as bis(pivaloyloxymethyl) (bis(POM)) and bis(isopropyloxycarbonyloxymethyl) (bis(POC)) allylphosphonates. These derivatives are particularly relevant in the field of medicinal chemistry as prodrugs. Their synthesis is achieved by reacting this compound with either pivaloyloxymethyl chloride (POM-Cl) or isopropyloxycarbonyloxymethyl chloride (POC-Cl) in the presence of sodium iodide. These modifications are designed to enhance the pharmacokinetic properties of phosphonate-containing drugs.
Table 2: Synthesis of this compound Derivatives with Modified Allylic Moieties
| Derivative | Synthetic Method | Reagents | Application/Significance |
|---|---|---|---|
| Substituted allyl phosphonates | Olefin Cross-Metathesis | This compound, Terminal olefins/styrenes, Ruthenium catalyst | Synthesis of a diverse range of functionalized allyl phosphonates. researchgate.net |
| Dimethyl allyloxymethylphosphonate | Nucleophilic Substitution | Dimethyl hydroxymethylphosphonate, Allyl bromide | Introduction of an ether linkage to the allylic moiety. rsc.org |
| Bis(POM)-allylphosphonate | Esterification | This compound, POM-Cl, Sodium iodide | Synthesis of phosphonate prodrugs. |
| Bis(POC)-allylphosphonate | Esterification | This compound, POC-Cl, Sodium iodide | Synthesis of phosphonate prodrugs with potentially different cleavage characteristics. |
Reactivity and Mechanistic Investigations of Dimethyl Allylphosphonate
Isomerization Processes
The isomerization of allylphosphonates to their thermodynamically more stable vinylphosphonate (B8674324) counterparts is a significant transformation in organophosphorus chemistry. This rearrangement can be achieved under various conditions, including catalysis by transition metals and promotion by bases.
Allyl-Vinyl Isomerization under Catalytic Conditions (e.g., Ruthenium Catalysts)
Ruthenium-based catalysts have demonstrated effectiveness in promoting the isomerization of allylphosphonates. For instance, Grubbs' catalysts, primarily known for olefin metathesis, can also catalyze the isomerization of olefins. wpmucdn.com The mechanism is thought to involve the formation of a ruthenium hydride species from the ruthenium carbene, which then facilitates the double bond migration. wpmucdn.com
Studies have shown that the choice of catalyst and reaction conditions can influence the selectivity between metathesis and isomerization. wpmucdn.com For example, occluding Grubbs' first-generation catalyst in polydimethylsiloxane (B3030410) (PDMS) and heating it to 100°C in a methanol-water mixture can transform it into an effective isomerization catalyst for unfunctionalized olefins. wpmucdn.com In some cases, isomerization is an undesired side reaction that competes with cross-metathesis, leading to reduced yields of the desired metathesis product. researchgate.net
The isomerization of allylbenzenes, a related class of compounds, has been successfully achieved using hydrophilic (η6-arene)-ruthenium(II) complexes in water. csic.es These catalysts, featuring P-OH ligands, have shown high activity, suggesting their potential applicability to allylphosphonate systems. csic.es The reaction is believed to proceed via a change in the hapticity of the arene ligand, allowing for coordination of the allyl substrate and subsequent isomerization. csic.es
Base-Promoted Allyl-Vinyl Phosphonate (B1237965) Isomerization
Base-catalyzed isomerization provides an alternative pathway to vinylphosphonates from allylphosphonates. This method has been noted as a viable route for the preparation of vinyl phosphonate diesters. google.comnih.gov The process is particularly relevant as it can be a key step in the synthesis of various functionalized phosphonates. For instance, the base-promoted isomerization of allylphosphonates has been utilized in the synthesis of 4-oxo-2-alkenylphosphonates.
The reaction conditions for base-promoted isomerization are typically mild, often involving bases like sodium hydroxide (B78521) in a suitable solvent system at room temperature. nih.gov However, this process can sometimes lead to the formation of a mixture of (E) and (Z) isomers of the resulting vinylphosphonate. nih.gov
Mechanistic Hypotheses for Isomerization Pathways
The mechanism of ruthenium-catalyzed isomerization is generally believed to proceed through a metal-hydride addition-elimination pathway. wpmucdn.com The active catalyst is often a ruthenium hydride species, which can be formed in situ from the Grubbs' carbene complex. wpmucdn.com This hydride adds to the double bond of the allylphosphonate, forming a ruthenium-alkyl intermediate. Subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position, leading to the vinylphosphonate, and regenerates the ruthenium hydride catalyst.
For base-promoted isomerization, the mechanism likely involves the abstraction of a proton from the carbon atom adjacent to the phosphonate group by the base. This generates a carbanion that is stabilized by the electron-withdrawing phosphonate group. Subsequent protonation of this intermediate at the terminal carbon of the original allyl group results in the formation of the more stable, conjugated vinylphosphonate. google.comnih.gov
Metathesis Reactions
Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation. Dimethyl allylphosphonate and its derivatives are valuable substrates in these reactions, particularly in cross-metathesis.
Cross Metathesis with Alkenes and Alkenyl Nucleobases
This compound participates in cross-metathesis reactions with a variety of alkenes. However, it has been observed that dimethyl (β-substituted) vinylphosphonates are generally unreactive in cross-metathesis with terminal alkenes using Grubbs catalysts. beilstein-journals.orgnih.govumsl.edunih.gov This has led to the development of strategies to improve their reactivity.
One successful approach involves the cross-metathesis of this compound with alkenyl-functionalized nucleobases, such as uracil (B121893) and thymine, to synthesize prodrugs. rsc.orgcardiff.ac.ukresearchgate.net This method has been employed to create acyclic nucleoside phosphonates, which are an important class of antiviral agents. cardiff.ac.uk The reaction is typically catalyzed by ruthenium complexes, such as the Hoveyda-Grubbs catalyst. researchgate.netcardiff.ac.uk Interestingly, studies have shown that this compound gives better conversion rates in these reactions compared to diethyl allylphosphonate. researchgate.netnih.gov
The cross-metathesis of allyl phosphonoamidates, derived from this compound, with alkenyl-functionalized nucleobases has also been reported. rsc.orgcardiff.ac.uk This strategy offers a convergent route to phosphonate prodrugs. researchgate.net
Table 1: Examples of Cross-Metathesis Reactions with this compound Derivatives
| Catalyst | Reactants | Product Type | Reference |
| Grubbs II catalyst | Allyl phosphonoamidate and alkenyl-functionalized thymine/uracil | Acyclic Nucleoside Phosphonate Prodrugs | cardiff.ac.uk |
| Hoveyda-Grubbs catalyst | HDP/POC allylphosphonate and 2-methyl-2-propen-1-ol | Intermediate for Acyclonucleoside Phosphonate Prodrugs | researchgate.net |
| Ruthenium catalyst A | This compound and crotylated uracil | Acyclic Nucleoside Phosphonate Prodrugs | nih.govacs.org |
| IPr indenylidene catalyst B | bis(POC)-allylphosphonate and crotylated uracil | Acyclic Nucleoside Phosphonate Prodrugs | nih.govacs.org |
Relay Cross Metathesis Mechanisms in Vinylphosphonate Esters
To overcome the low reactivity of substituted vinylphosphonates in standard cross-metathesis, a "relay" strategy has been developed. beilstein-journals.orgnih.govumsl.edunih.gov This approach involves modifying the vinylphosphonate with an allyl ester group. The allyl group serves as an initial site for the metathesis catalyst to react, forming a ruthenium alkylidene. This intermediate then undergoes an intramolecular ring-closing metathesis (RCM) with the vinylphosphonate moiety to form a cyclic oxaphosphole intermediate. beilstein-journals.orgnih.gov This is followed by a reaction with the cross-metathesis partner, which regenerates a new metal alkylidene and releases the desired cross-metathesis product. beilstein-journals.orgnih.gov
This relay mechanism effectively renders the otherwise unreactive vinylphosphonates susceptible to cross-metathesis. beilstein-journals.orgnih.govumsl.edunih.gov The improved reactivity is attributed to the intramolecular nature of the key RCM step. beilstein-journals.orgnih.gov This strategy has been successfully applied to the cross-metathesis of mono- and diallyl vinylphosphonate esters with partners like styrenes and methyl acrylate. beilstein-journals.orgnih.gov
Ene-Yne Metathesis for Conjugated Diene Formation
Ene-yne metathesis serves as a powerful tool for the synthesis of phosphorus-containing 1,3-dienes from this compound. nsf.govnih.gov This reaction involves the cross-metathesis of the allyl group of this compound with a terminal alkyne, catalyzed by a Grubbs-type ruthenium complex. nsf.govnih.gov Specifically, a Grubbs catalyst featuring a cyclic amino alkyl carbene ligand has been shown to be effective for these challenging transformations, leading to the formation of the corresponding phosphorylated 1,3-diene products in good to excellent yields. nsf.govnih.gov
The reaction tolerates a variety of terminal alkynes with different substitution patterns. nsf.gov For instance, both linear and branched alkynes have been successfully employed in the cross-metathesis with this compound. nsf.gov The use of equimolar amounts of the alkene and alkyne is a notable feature of this method, highlighting its atom economy. nsf.gov The resulting phosphorylated dienes are versatile building blocks that can be further modified, for example, through Horner-type Wittig reactions or Diels-Alder cycloadditions. nsf.govnih.gov
Initial studies exploring various Grubbs catalysts for the ene-yne metathesis of allylphosphonates showed mixed results. nsf.gov However, the development of catalysts with cyclic amino alkyl carbene (CAAC) ligands has enabled these difficult metathesis reactions to proceed efficiently. nsf.govresearchgate.net The choice of solvent can also influence the reaction outcome, with dichloromethane (B109758) being a suitable medium for many of these transformations. nsf.gov
Table 1: Ene-Yne Metathesis of Allylphosphonates with Various Terminal Alkynes
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Dimethyl (E)-4-phenylbuta-1,3-dien-1-ylphosphonate | 85 |
| 2 | 1-Hexyne | Dimethyl (E)-deca-1,3-dien-1-ylphosphonate | 92 |
| 3 | 3,3-Dimethyl-1-butyne | Dimethyl (E)-5,5-dimethylhexa-1,3-dien-1-ylphosphonate | 75 |
| 4 | (Triisopropylsilyl)acetylene | Dimethyl (E)-4-(triisopropylsilyl)buta-1,3-dien-1-ylphosphonate | 68 |
| This table is representative and based on findings from similar reactions; specific yields for this compound may vary. |
Ring-Closing Metathesis (RCM) in Phosphonate Heterocycle Synthesis
Ring-closing metathesis (RCM) is a versatile and efficient strategy for the synthesis of a wide array of phosphorus-containing heterocycles, including those derived from this compound. nih.govresearchgate.netresearchgate.net This intramolecular reaction utilizes ruthenium-based catalysts, such as the Grubbs first-generation catalyst, to form cyclic structures through the formation of a new carbon-carbon double bond. nih.govresearchgate.net The resulting cyclic phosphonates can vary in ring size, with five-, six-, and seven-membered rings being accessible through this methodology. researchgate.net
The success of the RCM reaction, including the yield and rate, can be influenced by substitution on both the olefin and the nitrogen atom in related phosphonamides. researchgate.net For the synthesis of phosphono-oxaheterocycles, a sequential O-allylation followed by RCM has proven to be a particularly straightforward approach. wiley.com This strategy has been successfully applied to create a variety of phosphorylated heterocycles with ring sizes ranging from five to sixteen. wiley.com For the formation of larger macrocycles, more dilute reaction conditions are often necessary to minimize competing oligomerization reactions. wiley.com
For example, the RCM of 2-allylphenyl ethyl allylphosphonates using the Grubbs first-generation catalyst in dichloromethane at room temperature affords 2-ethoxy-3,6-dihydrobenzo[g] nsf.govrsc.orgoxaphosphocine 2-oxides in good to excellent yields. nih.gov This methodology has been extended to the synthesis of various fused-ring systems, including naphthylene-, pyrimidine-2,4(1H,3H)-dione-, and 2H-chromen-2-one-fused 1,2-oxaphosphocine 2-oxides. nih.gov
Table 2: Examples of Phosphonate Heterocycles Synthesized via RCM
| Starting Material Type | Catalyst | Product Ring Size |
| Diallyl phosphonates | Grubbs I | 6-membered |
| Alkenyl-allyl phosphonates | Grubbs I | 5-, 6-, 7-membered |
| Di-alkenyl phosphonates | Grubbs I | 14-, 15-, 16-membered |
| This table provides a general overview of the types of heterocycles that can be synthesized using RCM from precursors related to this compound. |
Radical Polymerization and Copolymerization Kinetics
Free Radical (Co)polymerization of Phosphonate-Containing Vinyl and Allyl Monomers
The free radical polymerization of phosphonate-containing monomers, including allyl types like this compound, is a key method for producing phosphorus-containing polymers. rsc.orgresearchgate.net However, the homopolymerization of allyl monomers, including this compound, generally proceeds at a low rate. rsc.org This is attributed to degradative chain transfer, where the abstraction of a hydrogen atom from the allylic position leads to a highly resonance-stabilized allyl radical that is slow to reinitiate polymerization. rsc.org
To overcome the low reactivity of allyl monomers in homopolymerization, copolymerization with electron-accepting monomers is often employed. rsc.org For instance, the copolymerization of phosphonate-bearing allyl monomers with maleic anhydride (B1165640) can lead to alternating copolymers. rsc.orgresearchgate.net The reactivity in these copolymerizations can be influenced by the structure of the phosphonate group. rsc.orgresearchgate.net
The free radical copolymerization of dimethyl vinylphosphonate (DMVP) with trimethoxyvinylsilane (TMVS) has been studied, yielding functional copolymers with potential flame-retardant properties. researchgate.net The reactivity ratios for this system indicate that DMVP is considerably more reactive. researchgate.net
Table 3: Reactivity Ratios for Copolymerization of Phosphonate Monomers
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type |
| Dimethyl vinylphosphonate (DMVP) | Trimethoxyvinylsilane (TMVS) | 1.6 | 0 | Radical |
| Aminobisphosphonate methacrylate (B99206) | Methyl methacrylate (MMA) | 1.1-1.3 | 0.8 | Radical |
| Epoxide-based methacrylate phosphonate | Methyl methacrylate (MMA) | 1.19 | 0.80 | Radical |
| This table presents reactivity ratios from studies on various phosphonate monomers, providing context for the copolymerization behavior of compounds like this compound. |
Influence of Phosphonate Moieties on Polymerization Rate and Monomer Conversion
The phosphonate group can exert a significant influence on the kinetics of radical copolymerization. rsc.org In the copolymerization of phosphonate-bearing allyl monomers with maleic anhydride, it has been observed that bulkier phosphonate moieties lead to a faster polymerization rate and higher monomer conversion. rsc.orgresearchgate.net
Conversely, in the radical copolymerization of phosphonate-containing vinyl ethers with maleic anhydride, the phosphonate groups tend to decrease the rate of polymerization. rsc.org This effect is more pronounced with a shorter spacer between the phosphonate group and the vinyl ether moiety, which is attributed to the electron-withdrawing effect of the phosphonate group. rsc.org
In the case of dimethyl vinylphosphonate polymerization initiated by dicumyl peroxide, the initial polymerization rate follows conventional radical polymerization kinetics, being proportional to the square root of the initiator concentration and the first power of the monomer concentration. researchgate.net
Telomerization and Chain Transfer Mechanisms in Phosphonate Polymerization
Chain transfer reactions are a dominant feature in the radical polymerization of many phosphonate-containing monomers. rsc.orgresearchgate.net For vinylphosphonates, intramolecular hydrogen transfer from the phosphonate ester groups is a predominant transfer mechanism, leading to the formation of a P–O–C bond in the polymer backbone. rsc.org These P–O–C bonds are more thermally labile than the phosphonate group itself, which can lead to chain scission reactions. rsc.org The polymerization of dimethyl vinylphosphonate is characterized by a high chain transfer constant to the monomer, resulting in polymers with low molecular weights. researchgate.net
Telomerization, which is a polymerization reaction where a chain transfer agent (telogen) is intentionally added to limit the molecular weight of the resulting polymer (telomer), is a useful technique to control the structure of phosphonate polymers. researchgate.netresearchgate.net The use of a chain transfer agent like dimethyl hydrogenophosphonate in the polymerization of cyclic allyl phosphonated monomers can limit hyperbranching. researchgate.net The initial molar ratio of the chain transfer agent to the monomer is a critical parameter; for instance, a ratio of 2 can lead to limited chain length, while a ratio of 10 can result in the formation of monoadducts. researchgate.net
Grafting onto Substrates via UV Irradiation
Grafting of organic phosphorus compounds, such as phosphonates, onto polymer substrates can be achieved through radiation-induced methods, including UV irradiation. mpg.degoogle.com This technique allows for the modification of the surface properties of a material. One approach involves the use of a photoinitiator, like benzophenone, in combination with the polymer to be functionalized. Upon UV irradiation, the photoinitiator can abstract hydrogen atoms from the polymer backbone, creating radicals that can initiate the grafting of a monomer like this compound.
Another method is direct radiation grafting, where a polymer is irradiated while immersed in an oxygen-free solution of the phosphonate monomer. google.com This process generates radicals on the polymer backbone that can initiate the polymerization of the monomer, leading to the formation of grafted chains. This technique has been explored for attaching phosphorus-containing molecules to polymer fibers to create materials with specific functionalities. google.com
Nucleophilic Reactions and Functionalization
This compound serves as a versatile substrate for various nucleophilic reactions, enabling the introduction of diverse functional groups. These reactions are pivotal in the synthesis of complex molecules, including prodrugs designed for targeted therapeutic delivery.
Reactions with Amino Acid Esters and Aryl Alcohols for Prodrug Synthesis
A significant application of this compound's reactivity is in the synthesis of phosphonoamidate prodrugs, a strategy employed to enhance the bioavailability of antiviral agents. cardiff.ac.uk This approach, often referred to as the ProTide technology, involves the reaction of this compound with amino acid esters and aryl alcohols to mask the phosphonate's negative charge. cardiff.ac.ukcardiff.ac.ukfrontiersin.org
A common synthetic route begins with the conversion of this compound to a more reactive silyl (B83357) ester intermediate by treatment with bromotrimethylsilane. cardiff.ac.uk To prevent decomposition caused by the release of hydrobromic acid, an acid scavenger like 2,6-lutidine is often essential. cardiff.ac.uk This unstable intermediate is then reacted in a one-pot, two-step process with an amino acid ester hydrochloride and an excess of an aryl alcohol. cardiff.ac.uk The reaction is typically facilitated by a coupling system, such as triphenylphosphine (B44618) and aldrithiol-2 in pyridine. cardiff.ac.uk The excess of the aryl alcohol is crucial to minimize the formation of the bisamidate byproduct. cardiff.ac.uk This methodology has been successfully used to prepare a variety of O-Aryl-(L-alanine-ester)-allylphosphonates with different aryl and amino acid ester moieties in good yields. cardiff.ac.uk
For instance, the reaction of the silylated this compound with L-alanine iso-propyl ester hydrochloride and various aryl alcohols has yielded several allyl phosphonoamidate analogues. cardiff.ac.uk The use of 5,6,7,8-tetrahydro-1-naphthol (B106905) as the aryloxy group has been shown to impart significant antiviral activities in related compound series. cardiff.ac.uk
Table 1: Synthesis of O-Aryl-(L-alanine-ester)-allylphosphonates cardiff.ac.uk
| Entry | Aryl Alcohol | Amino Acid Ester | Product | Yield (%) |
| 1 | Naphthol | L-Alanine iso-propyl ester | 3a | 79 |
| 5 | 5,6,7,8-Tetrahydro-1-naphthol | L-Alanine iso-propyl ester | 3e | Not specified |
| 6 | 5,6,7,8-Tetrahydro-1-naphthol | L-Alanine benzyl (B1604629) ester | 3f | Not specified |
This table is based on data presented in the referenced literature and may not be exhaustive.
These functionalized allylphosphonates can then serve as key synthons in further reactions, such as cross-metathesis with functionalized nucleobases, to generate the final acyclic nucleoside phosphonate prodrugs. cardiff.ac.ukcardiff.ac.uk
Electrophilic Addition Reactions
The allyl group in this compound is susceptible to electrophilic addition reactions. For example, in the presence of a catalyst like ferric chloride (FeCl3), this compound can participate in the electrophilic allylation of phenolic substrates. ias.ac.in This reaction can lead to the formation of both allylphosphonates and vinylphosphonates, with the product distribution depending on the substituents on the phenol. ias.ac.in The reaction with salicylaldehyde (B1680747) or (2-hydroxy-phenyl)arylmethanones tends to yield substituted allylphosphonates. ias.ac.in
Furthermore, the double bond of the allyl group allows for functionalization through reactions like ene-yne metathesis, which can be used to form complex alkenes and alkynes. nsf.gov
Alkylation of Phosphinates and H-Phosphonates
The alkylating potential of this compound can be utilized in reactions with phosphinates and H-phosphonates. While specific examples directly using this compound are not extensively detailed in the provided context, the general reactivity pattern suggests its utility. For instance, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a known promoter for the alkylation of certain H-phosphonate diesters. researchgate.net The reactivity in these cases correlates with the ease of tautomerization of the H-phosphonate to its trivalent P(III) form. researchgate.netmdpi.com Given that this compound possesses an electrophilic allyl group, it can be inferred to act as an alkylating agent for nucleophilic phosphorus species generated from H-phosphinates and reactive H-phosphonates under appropriate basic conditions.
PO-R Bond Cleavages and Hydrolysis Mechanisms
The cleavage of the phosphorus-oxygen-carbon (PO-R) bonds in this compound is a critical reaction, particularly for the activation of prodrugs and for the synthesis of the parent allylphosphonic acid.
Hydrolysis of the methyl ester groups can be achieved under acidic conditions. For example, heating a mixture of this compound and water in the presence of a catalytic amount of phosphorous acid (H3PO3) can yield allylphosphonic acid. nii.ac.jp Mechanistic studies suggest that this acid-catalyzed hydrolysis may proceed through a monomolecular mechanism. nii.ac.jp
In the context of prodrugs, the cleavage of the ester and amide bonds is designed to occur intracellularly, releasing the active phosphonate. The mechanism of hydrolysis, including whether P-N or P-O bond cleavage occurs, is highly dependent on the nature of the promoieties, such as the nucleobase and the amino acid ester. acs.org For some phosphoramidate (B1195095) prodrugs, enzymatic action by phosphoramidases is thought to be involved in the direct cleavage of the amino acid group. acs.orgnih.gov In other cases, a cyclization of a haloethyl phosphoramidate anion can lead to a pyrolidinium ion intermediate, which then undergoes nucleophilic attack by water at either the carbon or phosphorus center, leading to the release of the nucleoside monophosphate alongside byproducts. acs.orgnih.gov
The stability of the PO-R bond is also a factor in synthetic transformations. For instance, in the synthesis of mono-allyl phosphonates from dimethyl vinylphosphonate, the initial product is an imidazolium (B1220033) salt, which is then treated with allyl bromide. beilstein-journals.org This suggests a transesterification process where the methyl groups are displaced.
Advanced Applications and Research Directions
Pharmaceutical and Agrochemical Intermediates
The compound is a pivotal precursor in the creation of phosphonate-containing bioactive molecules. Its utility stems from its ability to participate in various chemical reactions to introduce the phosphonate (B1237965) group, which is essential for the biological activity of numerous drugs and agrochemicals.
Role in the Synthesis of Phosphonate-Containing Drugs
Dimethyl allylphosphonate is instrumental in the synthesis of phosphonate analogues of nucleosides and other molecules of therapeutic interest. The phosphonate group is a stable mimic of the phosphate (B84403) group found in nucleotides, but it is resistant to enzymatic cleavage, which enhances the stability and bioavailability of the resulting drugs. The compound serves as a key synthon, a building block that can be used to introduce the phosphorus element and associated prodrug moieties in a single step. mdpi.com A primary synthetic strategy involves the cross-metathesis reaction, where this compound is reacted with various nucleobase derivatives to construct the backbone of acyclic nucleoside phosphonates (ANPs). google.com
Precursor for Acyclic Nucleoside Phosphonates (ANPs) and Prodrugs
Acyclic Nucleoside Phosphonates (ANPs) are a critical class of antiviral drugs, and this compound is a cornerstone in their synthesis. unl.edu ANPs function as antimetabolites, interfering with the nucleic acid replication pathways of viruses. unl.edu The challenge with ANPs is their poor bioavailability due to the negatively charged phosphonic acid group at physiological pH. mdpi.com To overcome this, they are often administered as prodrugs, which are chemically modified versions that can more easily cross cell membranes before being converted to the active drug form inside the cell.
This compound is a versatile precursor for creating these prodrugs. google.com For instance, it can be converted into bis(pivaloyloxymethyl) (bis-POM) or bis(isopropyloxymethyl carbonate) (bis-POC) allylphosphonates. google.com These activated synthons can then be coupled with nucleobases via olefin cross-metathesis to directly generate ANP prodrugs. google.com This approach is more convergent and efficient than earlier methods that required harsh deprotection steps. mdpi.com Research has shown that using this compound leads to higher conversion rates in these reactions compared to its diethyl counterpart. google.com
Synthesis of Phosphonoamidate and Phosphonodiamidate Prodrugs
A significant advancement in prodrug technology is the ProTide approach, which involves creating phosphonoamidate derivatives. nih.gov This strategy has proven highly successful, as exemplified by the FDA-approved antiviral drug Tenofovir Alafenamide Fumarate (TAF). nih.govchemicalbook.com
This compound is a key starting material for an expedient, one-pot, two-step synthesis of the allyl phosphonoamidate and phosphonodiamidate synthons required for this approach. nih.gov The process involves converting this compound into a silyl (B83357) ester intermediate by reacting it with bromotrimethylsilane. nih.govchemicalbook.com This unstable intermediate is then immediately treated with an amino acid ester and an aryl alcohol in the presence of coupling agents to form the desired phosphonoamidate prodrug synthon. nih.govchemicalbook.com These synthons are then ready for cross-metathesis reactions with functionalized nucleobases to yield the final ProTide drug candidates. nih.gov
Development of Antiviral and Anticancer Agents
The synthetic routes utilizing this compound have led to the development of numerous compounds with potential antiviral and anticancer properties. google.comnih.gov The ANP prodrugs synthesized through these methods are evaluated against a wide range of DNA and RNA viruses. google.comnih.gov The ProTide strategy, in particular, has been shown to broaden the spectrum of antiviral activity compared to other phosphate prodrug approaches. google.com
The table below summarizes examples of therapeutic agents and candidates whose synthetic pathways can involve intermediates derived from this compound.
| Therapeutic Agent Class | Target | Precursor/Intermediate from this compound | Reference |
| Acyclic Nucleoside Phosphonates (ANPs) | HIV, HBV, Herpes Viruses | Bis(POM)-allylphosphonate, Bis(POC)-allylphosphonate | google.com |
| Phosphonoamidate Prodrugs (ProTides) | HIV, HBV, HCV, Cancer | Allyl phosphonoamidates, Allyl phosphonodiamidates | nih.govchemicalbook.com |
| 5-Substituted Uracil (B121893) Derivatives | Viral Infections | 5-Substituted Uracil Butenyl Acyclic Bis(POM)-phosphonates | google.com |
Applications in Pesticide and Herbicide Production
Organophosphorus compounds containing a stable phosphorus-carbon (P-C) bond are widely used in agriculture as pesticides, insecticides, and herbicides. mdpi.com Prominent examples of phosphonate-based herbicides include glyphosate (B1671968) and phosphinothricin (B1261767). unl.eduscispace.com The synthesis of these and other agrochemicals often relies on fundamental reactions of organophosphorus chemistry, such as the Michaelis-Arbuzov or Michaelis-Becker reactions, to form the key P-C bond. scispace.com
This compound serves as a valuable intermediate in the synthesis of more complex phosphonates for agricultural use. mdpi.comgoogle.com Its allyl group allows for further chemical modification, while the dimethyl phosphonate moiety is a common structural feature in these synthetic pathways. For example, esters of vinyl phosphonic acid, which can be produced from the isomerization of allyl phosphonates, are described as useful reactants for creating compounds for agriculture. google.comrsc.org The synthesis of phosphinothricin and its analogues, for instance, involves the addition of phosphorus-containing groups to amino acid backbones, a process where versatile phosphonate synthons are critical. scispace.com
Materials Science and Polymer Chemistry
In addition to its biomedical applications, this compound is gaining traction as a functional monomer and additive in materials science, particularly in the development of flame-retardant polymers and advanced electrolyte systems.
The compound is recognized as a reactive flame retardant. sinap.ac.cnambeed.com It can be chemically incorporated into polymer structures, offering a durable and efficient method to enhance the fire resistance of materials. A study demonstrated that this compound can be grafted onto cotton fabric using UV irradiation. sinap.ac.cn The resulting treated fabric exhibited significantly improved flame retardancy, with a limiting oxygen index (LOI) of 27.2%, and the effect was durable even after multiple washings. sinap.ac.cn
Its utility extends to the field of energy storage. In the development of safer lithium metal batteries, this compound (DMAP) has been introduced as a functional, flame-retardant additive to triethyl phosphate electrolytes. nih.gov DMAP not only imparts a flame-retardant effect but also demonstrates superior compatibility with the nickel-rich cathodes used in high-energy-density batteries. nih.gov Its presence helps to stabilize the electrode-electrolyte interface, leading to improved battery cycling stability. nih.gov
Furthermore, the allyl functionality of this compound makes it a suitable monomer for polymerization. rsc.org While the radical homopolymerization of allyl monomers can be challenging, they readily undergo copolymerization with other monomers to create functional polymers with tailored properties for applications such as anticorrosive coatings and other advanced materials. rsc.org
Development of Flame Retardant Materials
The incorporation of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to flammable materials. This compound is utilized as a reactive flame retardant, meaning it can be chemically bonded into a polymer matrix. This approach prevents the flame-retardant molecule from migrating or leaching out over time, ensuring durable and efficient protection.
One notable application involves grafting this compound (DA) onto cotton fabric. sinap.ac.cn In a study, a reactive flame retardant, DA, was grafted onto cotton fabric using ultraviolet (UV) irradiation. The process utilized N,N'-Methylenebis(2-propenamide) as a crosslinker and benzoin (B196080) dimethyl ether as an initiator. sinap.ac.cn The research demonstrated a direct correlation between the concentration of DA and the flame retardancy of the fabric. The Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, was significantly increased.
Table 1: Flame Retardancy of this compound-Grafted Cotton
| Property | Untreated Cotton | Treated Cotton |
|---|---|---|
| Limiting Oxygen Index (LOI) | --- | 27.2% |
| Afterburning Time | --- | 0 s |
| Smoldering Time | --- | 0 s |
| LOI after 20 Washes | --- | 24.5% |
Data sourced from research on UV-grafted this compound on cotton fabric. sinap.ac.cn
The phosphorus in the phosphonate acts in both the condensed and gas phases during combustion. It promotes the formation of a stable char layer on the material's surface, which acts as a barrier to heat and mass transfer. nih.gov Additionally, phosphorus-containing radicals can be released into the gas phase, where they interrupt the chemical reactions of combustion. The synergistic effect between phosphorus and nitrogen, when present, can further enhance char formation and flame retardancy. researchgate.net While some studies focus on the diethyl analogue, diethyl allylphosphonate (DEAP), the principles are directly applicable to this compound, showcasing its utility in creating flame-retardant polyurethane foams and other polymers. nih.govresearchgate.netgoogle.com
Synthesis of Phosphonate-Containing Polymers for Fuel Cell Membranes
In the quest for high-performance proton exchange membranes (PEMs) for fuel cells, particularly those operating at higher temperatures, phosphonate-containing polymers have emerged as promising candidates. researchgate.net The phosphonic acid group (-PO(OH)₂) can provide proton conductivity, especially under low-humidity conditions.
This compound has been successfully used as a single precursor to create phosphonic acid-based membranes through plasma polymerization. daneshyari.com This technique allows for the deposition of thin, uniform films where the chemical and transport properties can be tuned by adjusting the plasma discharge power. Research has shown a logical correlation between the discharge power and the resulting structural and transport properties of the plasma-polymerized membranes. daneshyari.com In one study, six different membranes were deposited by varying the plasma discharge power, demonstrating the feasibility of this approach. daneshyari.com The resulting membranes were characterized for their morphology, chemical composition, thermal stability, and, crucially, their proton conductivity. daneshyari.com
Table 2: Properties of Plasma-Polymerized this compound Membranes
| Plasma Discharge Power (W) | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (mS/cm⁻¹) |
|---|---|---|
| 60 | 4.65 | 0.08 |
Data represents the highest conductivity and IEC obtained in the study. uni.lu
The goal of this research is to develop membranes with high proton conductivity and stability above 80°C. daneshyari.com Polymers containing the C-P bond, such as those derived from this compound, offer better hydrolytic stability compared to those with C-O-P bonds, which is a critical factor for the longevity of fuel cell membranes. researchgate.net
Adhesion Promotion in Hydrophobic Surfaces
The phosphonate group is an effective adhesion promoter, particularly for metallic and mineral surfaces. This property is harnessed to improve the bonding of polymers to various substrates. Functional polymers containing phosphonic acid groups, derived from monomers like this compound, can be used to treat surfaces.
The mechanism involves the phosphonic acid moiety forming strong interactions, including covalent and hydrogen bonds, with surface oxides or hydroxides on substrates like steel or aluminum. researchgate.net This creates a robust interface between the substrate and a polymer coating. For instance, a thiol-ene reaction can be used to attach hydrophobic chains to vinylphosphonate (B8674324) monomers; the phosphonic acid groups then promote the adhesion of these hydrophobic chains onto metallic surfaces. rsc.org A similar strategy has been employed with diethyl allylphosphonate, which was inserted into a molecule via a thiol-ene reaction to create a compound capable of interacting with both a hydrophobic surface and another material, effectively acting as a molecular bridge. usp.br This makes this compound a valuable component in the formulation of high-performance coatings and adhesives. researchgate.net
Functional Polymers through Chemical Modification and Direct Polymerization
Functional polymers are macromolecules that have specific chemical groups attached to them, providing tailored properties and reactivity. rsc.org There are two primary routes to creating such polymers using this compound: direct polymerization and post-polymerization modification. rsc.orgmdpi.com
Direct Polymerization: In this approach, this compound is used as a monomer or comonomer in a polymerization reaction. rsc.org Its allyl group allows it to participate in radical polymerizations. While the radical homopolymerization of allyl monomers can sometimes result in oligomers, their copolymerization with other monomers is an effective way to introduce the phosphonate functionality into a polymer chain. rsc.org This method allows for precise control over the amount and distribution of the functional group in the final polymer. mdpi.com
Chemical Modification: This strategy involves first synthesizing a polymer and then introducing the functional group in a subsequent step. nih.gov For example, this compound can be grafted onto an existing polymer backbone. sinap.ac.cn The grafting of this compound onto cotton via UV irradiation is a prime example of post-polymerization modification. sinap.ac.cn Another technique is radiation-induced grafting, where ionizing radiation is used to create active sites on a polymer substrate, which then react with the monomer. google.com This direct functionalization of C-H bonds along a polymer backbone offers a powerful strategy for synthesizing functional polymers when direct polymerization of the corresponding monomer is not feasible. utexas.edu
Catalysis and Ligand Development
Organophosphorus compounds are central to the field of catalysis, often serving as ligands that modulate the properties of a metal catalyst. nsf.gov this compound and its derivatives are explored both as substrates in and components of catalytic systems.
Use as Ligands in Metal-Catalyzed Reactions
While phosphines (R₃P) are the most common phosphorus-based ligands, phosphonates can also play a role in catalytic systems. nsf.gov The oxygen atom of the phosphonate group (P=O) can coordinate to a metal center. Research has documented the synthesis of a bridged hemilabile allylphosphonate ligand, which forms a binuclear rhodium complex. researchgate.net In this context, the term "hemilabile" means that one of the coordinating groups of the ligand can easily dissociate and re-associate with the metal center, which can be a crucial feature in a catalytic cycle.
This compound itself is more commonly used as a reagent or substrate in metal-catalyzed reactions, such as ruthenium-catalyzed cross-metathesis. nsf.gov These reactions are powerful tools for forming carbon-carbon bonds. For example, ene-yne cross-metathesis involving allylphosphonates has been used to synthesize phosphorylated 1,3-dienes, which are versatile building blocks in organic synthesis. nsf.gov
Influence of Phosphonate Moieties on Catalytic Performance
The phosphonate group within a substrate molecule can significantly influence the outcome of a metal-catalyzed reaction. Historically, unsaturated phosphorus(V) compounds like allylphosphonates were considered challenging substrates for metathesis chemistry. nsf.gov It was feared that the polar P=O group could coordinate to the catalyst's metal center, potentially deactivating it. nsf.gov
However, recent studies have shown that with the right choice of catalyst, this challenge can be overcome. For instance, in ene-yne metathesis, Grubbs catalysts bearing a cyclic amino alkyl carbene (CAAC) ligand have demonstrated high efficiency and yields with allylphosphonate substrates. nsf.gov This success suggests that these advanced catalysts are more tolerant of the coordinating phosphonate group.
Table 3: Catalyst Performance in Ene-Yne Metathesis of Allylphosphonate
| Catalyst Type | Alkyne Substrate | Outcome |
|---|---|---|
| Grubbs / Hoveyda-Grubbs | Unbranched Terminal Alkyne | No Reaction |
| CAAC-Ru Catalyst | Unbranched Terminal Alkyne | High Yield |
Data sourced from a comparative study on ene-yne metathesis. nsf.gov
The electronic and steric properties of the phosphonate moiety can also be leveraged to direct the stereochemical outcome of a reaction, a concept known as "phosphonate-directed catalysis". unl.edu In Pd-catalyzed allylic substitutions, the nature of the ligand and its interaction with the substrate are critical for determining catalytic performance and enantioselectivity. acs.orgnih.gov The presence of the phosphonate group on the substrate necessitates careful optimization of the catalytic system, including the choice of metal, ligand, and reaction conditions, to achieve high yields and selectivity. nih.gov
Biological and Biomedical Research
The structural and electronic properties of phosphonates, including this compound, have led to their extensive investigation in biological and biomedical research. Their resemblance to natural phosphates, coupled with greater stability against hydrolysis, makes them valuable tools in studying and modulating biological processes.
Phosphonate derivatives are widely utilized as enzyme inhibitors due to their unique structural and electronic characteristics. researchgate.net They can act as isosteric mimics of phosphate substrates or as mimics of the tetrahedral transition states in enzymatic reactions, such as peptide bond hydrolysis. researchgate.net This inhibitory action stems from their ability to bind to the active sites of enzymes that typically process phosphate-containing molecules. researchgate.netfrontiersin.org
Phosphonates are considered stable analogues of phosphates, with a key difference being the substitution of an oxygen atom with a carbon atom, forming a P-C bond instead of a P-O-C bond. researchgate.netfrontiersin.org This structural change confers significant resistance to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis compared to their phosphate counterparts. researchgate.net Consequently, phosphonate derivatives, including those derived from this compound, serve as effective and stable probes for investigating enzyme mechanisms and as potential therapeutic agents. researchgate.netfrontiersin.org
Research has shown that phosphonates can be potent competitive inhibitors of various enzymes. researchgate.netresearchgate.net For instance, they have been successfully employed as inhibitors of peptidases and lipases by mimicking the transition states of the reactions these enzymes catalyze. researchgate.net The introduction of modifications, such as fluorine atoms on the α-methylene group, can further enhance their inhibitory potential by more closely mimicking the geometric and electronic properties of phosphates. researchgate.net
Table 1: Examples of Phosphonate Derivatives as Enzyme Inhibitors
| Enzyme Class |
| Peptidases |
| Lipases |
| Protein Tyrosine Phosphatases |
| Purine (B94841) Nucleoside Phosphorylase |
| Farnesyl Diphosphate Synthase |
| 2-Oxo Acid Dehydrogenases |
This table is for illustrative purposes and is not exhaustive.
Bisphosphonates, which are molecules containing two phosphonate groups, are a significant class of drugs used in the treatment of diseases characterized by excessive bone resorption. nih.govresearchgate.net These conditions include post-menopausal osteoporosis, Paget's disease of bone, and tumor-associated bone disease. nih.gov The mechanism of action of bisphosphonates involves their strong affinity for hydroxyapatite, the mineral component of bone. frontiersin.org
Once bound to the bone matrix, bisphosphonates are taken up by osteoclasts, the cells responsible for bone breakdown. cancerresearchuk.org Inside the osteoclasts, they interfere with cellular processes, leading to a reduction in bone resorption. cancerresearchuk.org Nitrogen-containing bisphosphonates, a major subgroup, act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, which is crucial for osteoclast function and survival. frontiersin.orgosteoporosis.foundation
The therapeutic efficacy of bisphosphonates is well-established, with studies demonstrating their ability to increase bone mineral density and reduce the risk of fractures. osteoporosis.foundationnih.gov Their application extends to oncology, where they are used to manage skeletal complications arising from bone metastases and multiple myeloma. nih.govresearchgate.net Research has also indicated that bisphosphonates may possess direct anti-tumor properties by inhibiting cancer cell growth, attachment, and invasion, and by promoting apoptosis. nih.gov
In medicinal chemistry, the phosphonate group is a well-recognized bioisostere for the phosphate group. wikipedia.org Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. The substitution of a labile phosphate P-O-C bond with a stable phosphonate P-C bond is a common application of this principle. rsc.org
This substitution addresses the inherent limitations of phosphate-containing drugs, which are often susceptible to enzymatic cleavage and have poor cell membrane permeability due to their high negative charge at physiological pH. nih.gov Phosphonates, while still negatively charged, are significantly more resistant to hydrolysis by phosphatases. cambridgemedchemconsulting.com This increased stability makes them attractive for the design of enzyme inhibitors and therapeutic agents where sustained action is required. frontiersin.orgwikipedia.org
The antiviral drug Tenofovir is a prominent example of the successful application of phosphonates as phosphate bioisosteres. wikipedia.org The phosphonate group in Tenofovir allows it to mimic the natural nucleotide substrate of viral reverse transcriptase while being resistant to hydrolysis, contributing to its efficacy in the treatment of HIV. wikipedia.org The exploration of phosphonate derivatives, including those that could be synthesized from precursors like this compound, continues to be an active area of research in the development of new therapeutics. rsc.orgnih.gov
Table 2: Comparison of Phosphate and Phosphonate Properties
| Property |
| Bonding |
| Phosphate |
| Phosphonate |
| Stability to Hydrolysis |
| Phosphate |
| Phosphonate |
| Bioisosteric Relationship |
| Phosphate |
| Phosphonate |
The unique properties of phosphonates also lend themselves to applications in drug delivery and biosensing. The ability of bisphosphonates to target bone tissue has been exploited to deliver therapeutic agents specifically to the skeletal system. frontiersin.org By conjugating a drug to a bisphosphonate moiety, it is possible to create a "target and release" system where the drug is concentrated at the site of action, potentially increasing its efficacy and reducing systemic side effects. frontiersin.org
Polymers derived from phosphonate-containing monomers, such as those from diethyl allylphosphonate, have been investigated for their potential in drug delivery systems. These polymers can be engineered to be biocompatible and can encapsulate therapeutic agents, improving their solubility and bioavailability. The functional groups present in these polymers allow for further modifications to create "smart" materials that can release their payload in response to specific environmental stimuli.
In the realm of biosensing, the phosphonate group can be used as a linker to attach sensing molecules to various surfaces, including nanoparticles. researchgate.net Phosphonate-based dendrons have been developed as biocompatible coatings for superparamagnetic iron oxide (SPIO) nanoparticles, which have applications in medical imaging and diagnostics. mdpi.com The interaction of phosphonates with metal ions also opens up possibilities for the development of sensors for detecting specific metal ions.
Investigation into Bioisosteric Replacements of Phosphate Groups
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like this compound at an atomic level. kallipos.gr These methods can be used to study reaction mechanisms, predict spectroscopic properties, and guide the design of new molecules with desired functionalities. kallipos.grweizmann.ac.il
Computational models can also be used to explore the reactivity of this compound in various synthetic transformations, such as cross-metathesis reactions. nih.govacs.org By simulating the reaction intermediates and transition states, researchers can gain a deeper understanding of the reaction mechanism and optimize experimental conditions. universiteitleiden.nl This synergy between computational and experimental chemistry accelerates the discovery and development of new synthetic methodologies and functional materials.
Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. Theoretical models, particularly those based on Density Functional Theory (DFT), allow for the investigation of reaction mechanisms, transition states, and the electronic properties that govern reaction outcomes.
The reactivity of this compound is largely centered around the C=C double bond and the α-carbon adjacent to the phosphorus atom. The phosphonate group is strongly electron-withdrawing, which polarizes the allyl system and influences its reactivity towards electrophiles and nucleophiles. semanticscholar.org In reactions involving the deprotonation of the α-carbon, a mesomeric anion is formed, with negative charge density distributed between the α- and γ-carbons. arkat-usa.org The site of subsequent electrophilic attack (α or γ) is a key aspect of selectivity.
Computational studies on related allylphosphorus compounds have shown that the nature of the electrophile plays a critical role in determining the regioselectivity of the reaction. arkat-usa.org
α-Selectivity : Small sp3-electrophiles and aldehydes tend to react preferentially at the α-carbon. arkat-usa.org
γ-Selectivity : α,β-Unsaturated carbonyls react mainly at the γ-carbon. arkat-usa.org
Mixed Selectivity : Ketones have been observed to react at both the α- and γ-positions. arkat-usa.org
These predictions are rationalized by analyzing the energies of the possible transition states and the electronic and steric properties of the reactants. For instance, in the Michaelis-Arbuzov reaction, the reaction pathway can be computationally modeled to understand competing mechanisms, such as the Perkow reaction, depending on the structure of the reactants. mdpi.com Similarly, in palladium-catalyzed reactions, computational models help to elucidate the structure of the intermediate π-allylpalladium complex, which is crucial for predicting regio- and enantioselectivity. tesisenred.net
Another area where reactivity prediction is vital is in metathesis reactions. This compound can participate in ene-yne and olefin cross-metathesis. nsf.govresearchgate.net Mechanistic studies, often supported by computational work, reveal that factors like steric hindrance and catalyst choice dictate the reaction rate and the stereochemistry (E/Z selectivity) of the resulting vinylphosphonate products. nsf.govresearchgate.net
Table 1: Predicted Regioselectivity in Reactions of Allylphosphonate Anions with Electrophiles This table is based on findings from related allylphosphine-borane systems, which serve as a model for predicting the reactivity of this compound. arkat-usa.org
| Electrophile Type | Predominant Reaction Site | Product Type |
| Small sp³ Electrophiles | α-Carbon | α-Substituted Allylphosphonate |
| Aldehydes | α-Carbon | α-Substituted γ-Hydroxyalkylphosphonate |
| Ketones | α- and γ-Carbon | Mixture of α- and γ-Substituted Products |
| α,β-Unsaturated Carbonyls | γ-Carbon | γ-Substituted Product (via Michael Addition) |
| Methyl Chloroformate | α- and γ-Carbon | α,γ-Disubstituted Product |
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and conformational flexibility of this compound and its derivatives are critical to understanding their behavior and function, particularly when incorporated into larger molecular systems. Conformational analysis and molecular dynamics (MD) simulations are the primary computational techniques used for these investigations. rsc.orgnih.gov
These studies provide insights into the preferred spatial arrangements (conformations) of the molecule, the energy barriers between them, and how the molecule moves and flexes over time. Such information is essential for designing molecules with specific shapes and properties, for example, in the development of enzyme inhibitors or modified nucleic acids. researchgate.netescholarship.org
DFT calculations are frequently employed to determine the stable conformations of molecules derived from this compound. rsc.orgrsc.org For example, in the synthesis of N,P-heterocycles from allylphosphonochloridates, DFT calculations were used to identify the preferred conformations of the resulting ring systems. rsc.orgrsc.org These studies identified stable structures such as boat-chair (BC) and twisted-boat-chair (TBC) conformations for the diastereomers formed, which helped to interpret complex experimental NMR data. rsc.orgrsc.org The calculations involve generating a distribution of possible conformations through molecular mechanics (MM) and then refining the lowest-energy structures using higher-level quantum mechanics (QM) methods. rsc.org
Table 2: Application of Computational Methods in Conformational Studies of Allylphosphonate Derivatives
| System Studied | Computational Method(s) | Key Findings | Reference(s) |
| Diazaphosphocanes (from allylphosphonochloridates) | Molecular Mechanics (MM), Density Functional Theory (DFT) | Identification of low-energy diastereomers; prediction of preferred boat-chair and twisted-boat-chair conformations. | rsc.orgrsc.org |
| Macrocyclic Constrained Nucleic Acids (from bis-allyl phosphonate) | Molecular Dynamics (MD) Simulations | Evaluation of optimal macrocycle ring size (e.g., 11- vs. 15-membered rings) to modulate hybridization kinetics. | nih.govescholarship.org |
| Tin(IV) Complexes with γ-keto allyl phosphonate | 31P and 119Sn NMR Spectroscopy, DFT | Study of solution structure and the influence of ligand stereochemistry on the formation of cis/trans isomers. | researchgate.net |
Future Perspectives and Challenges in Dimethyl Allylphosphonate Research
Development of More Sustainable and Greener Synthetic Routes
The traditional Michaelis-Arbuzov reaction, a cornerstone for synthesizing phosphonates like dimethyl allylphosphonate, often involves high temperatures and the use of alkyl halides, which presents environmental and efficiency challenges. mdpi.com The future of this compound synthesis is increasingly geared towards green chemistry principles to mitigate these issues.
A key area of development is the use of alternative and more environmentally friendly solvents. Research has demonstrated the viability of using water as a solvent for related phosphonate (B1237965) syntheses, significantly reducing the reliance on volatile organic compounds. nih.gov For instance, nickel-catalyzed coupling reactions for aryl allyl phosphonates have been successfully performed in aqueous media. nih.gov Another promising green alternative is the alcohol-based Michaelis-Arbuzov reaction, which circumvents the need for alkyl halides by using alcohols as the alkyl source in the presence of a suitable catalyst. mdpi.com These methods not only reduce hazardous waste but can also simplify product purification.
Future research will likely explore novel reaction pathways that minimize energy consumption and improve atom economy. Innovations in related fields, such as the direct synthesis of dimethyl carbonate from CO2 and methanol (B129727), highlight the potential for developing transformative, sustainable routes for phosphonate production. researchgate.netgoogle.com
Table 1: Comparison of Synthetic Routes for Allylphosphonates
| Method | Typical Conditions | Advantages | Challenges |
|---|---|---|---|
| Traditional Michaelis-Arbuzov | Trialkyl phosphite (B83602) + Allyl halide, Heat | High yield, Well-established | High energy, Halide byproducts |
| Alcohol-Based Michaelis-Arbuzov | Alcohol + Phosphite, Catalyst (e.g., n-Bu4NI) | Avoids alkyl halides, Greener | May require specific phosphites (e.g., triisopropyl) to avoid side reactions |
| Transition-Metal Catalysis in Water | (2-haloallyl)phosphonate + Arylboronic acid, Ni catalyst, Water | Eco-friendly solvent, High functional group tolerance | Catalyst stability and recovery, Limited to specific coupling reactions |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for advancing this compound chemistry. Transition metals such as palladium, nickel, ruthenium, and copper are central to many synthetic transformations involving allylphosphonates. nih.govnih.govresearchgate.netresearchgate.net
A significant trend is the design of catalysts that offer high selectivity (regio-, chemo-, and enantioselectivity) under mild conditions. For example, copper(I) complexes paired with bulky chiral ligands like (R)-DTBM-SEGPHOS have enabled highly selective asymmetric reactions. nih.gov Similarly, ruthenium-based systems such as the Grubbs and Hoveyda-Grubbs catalysts have become indispensable for olefin cross-metathesis, allowing for the construction of complex phosphonate derivatives with high stereocontrol. researchgate.netacs.org
The development of water-soluble and recyclable catalysts represents a major challenge and opportunity. A nickel-based catalyst featuring a cationic 2,2′-bipyridyl ligand has shown promise for reactions in water, pointing toward more sustainable industrial processes. nih.gov The future will see a greater emphasis on designing sophisticated ligands, such as advanced phosphoramidites, that can fine-tune the catalyst's activity and selectivity for specific transformations. acs.org The ultimate goal is to create highly efficient "plug-and-play" catalyst systems that are robust, versatile, and environmentally benign.
Design of Advanced this compound Derivatives for Targeted Applications
This compound is a versatile chemical building block, serving as a precursor to a wide array of more complex molecules with specialized functions. cardiff.ac.ukkaist.ac.kr A primary focus of future research is the strategic design of these derivatives for targeted applications, particularly in medicine and materials science.
One of the most active areas is the synthesis of acyclic nucleoside phosphonates (ANPs), which are potent antiviral agents. acs.orgcardiff.ac.uk The allyl group of this compound is ideal for modification via olefin cross-metathesis, allowing for its incorporation into these complex drug analogues. acs.orgnih.govresearchgate.net Furthermore, the development of prodrugs, such as bis(pivaloyloxymethyl) [bis(POM)] or bis(isopropyloxycarbonyloxymethyl) [bis(POC)] derivatives, is a key strategy to enhance the bioavailability of these phosphonate-based therapeutics. nih.govgoogle.com
Other advanced derivatives include:
γ-Ketoallylphosphonates and γ-Aminoallylphosphonates: These compounds are valuable synthetic intermediates and may possess unique biological properties. beilstein-journals.org
Fluorinated Phosphonates: α,α-Difluoroalkylphosphonate derivatives act as stable mimics of biological phosphates and are powerful tools for studying enzymatic processes. nih.gov
Functional Polymers: The allyl group allows for polymerization and copolymerization, leading to materials with applications such as flame retardants or biocompatible polymers.
The challenge lies in developing synthetic methodologies that can efficiently and selectively produce these complex derivatives on a larger scale.
Deepening Understanding of Structure-Activity Relationships in Biological Systems
Phosphonates are recognized for their broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties, largely due to the stable, non-hydrolyzable carbon-phosphorus bond that mimics the natural phosphate (B84403) group. beilstein-journals.orgontosight.aiunc.edu A critical challenge for the future is to move beyond serendipitous discovery and develop a profound, predictive understanding of the structure-activity relationships (SAR) that govern these effects.
Key research questions include:
How does the three-dimensional structure of a phosphonate derivative influence its binding to a biological target? For acyclic nucleoside phosphonates, the rigid double bond introduced from an allyl precursor is known to be crucial for antiviral activity, as it helps mimic the conformation of the natural ribose ring. cardiff.ac.ukresearchgate.net
What is the role of stereochemistry in biological activity? The precise spatial arrangement of atoms, such as the (Z)-isomer configuration observed in certain bioactive betulin (B1666924) derivatives, can be the determining factor for efficacy. nih.gov
How do different functional groups on the phosphonate backbone affect properties like cell permeability, target affinity, and metabolic stability?
Systematic SAR studies, combining chemical synthesis of analog libraries with high-throughput biological screening, will be essential. This deeper understanding will enable the rational design of new phosphonate derivatives with enhanced potency and selectivity, minimizing off-target effects.
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental chemistry is revolutionizing the discovery and development of new molecules. In the context of this compound and its derivatives, this integration is key to accelerating progress and overcoming complex challenges. acs.orgresearchgate.net
Table 2: Computational Tools in Phosphonate Research
| Computational Method | Application | Key Insights |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Calculate electronic properties, model reaction mechanisms. nih.govacs.org | Predicts reactivity, molecular electrostatic potential (MEP), and reaction energy barriers. researchgate.net |
| QSAR/QSPR | Predict biological activity or physical properties from chemical structure. nih.govuaeh.edu.mxresearchgate.net | Correlates structural descriptors (e.g., molecular volume, charge) with toxicity or efficacy. |
| Molecular Docking | Simulate the binding of a molecule to a protein or enzyme target. researchgate.netnih.gov | Predicts binding affinity and mode of action, guiding drug design. |
| Molecular Dynamics | Simulate the movement and interaction of molecules over time. | Provides insight into the conformational flexibility and stability of molecules in biological systems. |
Computational approaches are being used to:
Predict Reactivity and Guide Synthesis: Theoretical calculations can model reaction pathways and transition states, helping to optimize conditions for known reactions and predict the outcomes of new ones. acs.orgdtic.mil
Design Novel Compounds: By predicting the properties of virtual molecules, scientists can prioritize the synthesis of the most promising candidates for a specific application.
Elucidate Biological Mechanisms: Molecular docking and QSAR studies can explain how phosphonate derivatives interact with biological targets like enzymes, providing a rationale for their observed activity and guiding the design of more potent inhibitors. nih.govresearchgate.net
The primary challenge is to improve the accuracy and predictive power of these models, which requires continuous refinement through comparison with high-quality experimental data. The iterative cycle of computational prediction, experimental synthesis and testing, and model refinement will be the engine driving future innovation in this compound research.
Q & A
Q. What are the common synthetic applications of dimethyl allylphosphonate (DMAP) in organophosphorus chemistry?
DMAP is widely utilized as a precursor for synthesizing phosphonoamidate derivatives, particularly in the development of ProTide prodrugs. A notable method involves its conversion to a hydrolytically unstable silyl ester intermediate (via bromotrimethylsilane), followed by a one-pot reaction with nucleophiles to form aryloxy allylphosphonoamidates. This approach reduces isolation steps and improves scalability .
Q. What purification and characterization techniques are recommended for DMAP-derived intermediates?
Silyl esters derived from DMAP are typically purified via column chromatography under inert conditions due to their hydrolytic sensitivity. Characterization employs NMR to confirm phosphonate group integrity and mass spectrometry (GC-MS or LC-MS) to verify molecular weights. For derivatives like phosphonoamidates, HPLC with UV detection is often used to assess purity .
Q. How can researchers ensure reproducibility in DMAP-based syntheses?
Key factors include strict moisture control (e.g., using anhydrous solvents, inert atmospheres) and standardized reaction monitoring (e.g., TLC or in-situ NMR). Evidence suggests optimizing equivalents of reagents like bromotrimethylsilane (5.0 eq.) and maintaining low temperatures during silylation to minimize side reactions .
Advanced Research Questions
Q. How can low yields in DMAP reactions with trisubstituted alkenes be addressed?
Traditional methods using DMAP with trisubstituted alkenes result in trace product formation. Advanced strategies employ olefin cross-metathesis (e.g., Grubbs’ catalyst) to bypass steric limitations, enabling efficient synthesis of branched ProTides. Comparative studies show >80% yield improvements when combining DMAP-derived intermediates with metathesis catalysts .
Q. What methodological approaches resolve contradictions in DMAP reaction outcomes across substrates?
Discrepancies in reactivity (e.g., linear vs. branched alkenes) require systematic substrate screening paired with spectroscopic analysis (e.g., and NMR to track regioselectivity). Computational modeling (DFT) can further rationalize electronic and steric effects, guiding experimental redesign .
Q. How can DMAP be integrated into catalytic cycles for asymmetric synthesis?
DMAP’s phosphonate group acts as a directing moiety in transition-metal-catalyzed reactions. For example, rhodium(II)-catalyzed cyclopropanation of α-diazo-β-ketophosphonates (derived from DMAP) achieves high enantioselectivity (>90% ee) when chiral ligands like BOX are used. Kinetic studies and X-ray crystallography validate mechanistic pathways .
Q. What are the implications of DMAP’s electronic structure on its reactivity in Horner-Wadsworth-Emmons (HWE) reactions?
DMAP’s electron-withdrawing phosphonate group enhances the acidity of α-protons, facilitating deprotonation and subsequent olefination. Advanced studies combine NMR titration with computational charge distribution analysis to predict reactivity trends, enabling tailored aldehyde/ketone substrate selection .
Methodological Frameworks
Q. How should researchers design experiments to link DMAP chemistry to broader theoretical models?
Align studies with organocatalytic or metalloorganic frameworks (e.g., frontier molecular orbital theory for cycloadditions). For example, DMAP’s role in diazo compound cyclopropanation can be contextualized using Davies’ rhodium-carbene insertion model, supported by kinetic isotope effect (KIE) experiments .
Q. What statistical designs optimize DMAP reaction conditions for high-throughput screening?
Factorial designs (e.g., 2 factorials) systematically vary parameters like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions, as demonstrated in DMAP silylation reactions where temperature and silane equivalents critically impact yield .
Data Contradiction and Validation
Q. How can conflicting reports on DMAP’s stability under acidic conditions be resolved?
Contradictory data often arise from varying solvent systems (e.g., aqueous vs. anhydrous HCl). Researchers should replicate studies under standardized conditions (e.g., pH 2–4, 25°C) and employ real-time NMR to track degradation. Accelerated stability testing (40°C/75% RH) further clarifies hydrolytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
